1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15-11-7-6-10-14(15)19-17(23)20-18-22-21-16(25-18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPWVVYAKYHIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NN=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, isocyanates, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxic Activity : A study highlighted that compounds containing the 1,3,4-oxadiazole moiety demonstrated potent anticancer properties. For instance, one derivative exhibited an IC50 value of 0.67 µM against prostate cancer cell lines (PC-3) and comparable efficacy against colon (HCT-116) and renal (ACHN) cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells. One study reported that certain 1,3,4-oxadiazole derivatives significantly inhibited telomerase in gastric cancer cell lines .
Antimicrobial Activity
In addition to their anticancer properties, 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea derivatives have shown promising antimicrobial effects.
Research Insights
- Broad-Spectrum Efficacy : Several studies have documented the antimicrobial activity of oxadiazole derivatives against a range of pathogens, including bacteria and fungi. The structural features of these compounds contribute to their ability to disrupt microbial cell functions .
Other Therapeutic Applications
Beyond anticancer and antimicrobial applications, 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea has been explored for various other therapeutic uses.
Potential Uses
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, showing potential in treating conditions characterized by excessive inflammation .
- Neuroprotective Effects : Research suggests that certain oxadiazole derivatives may also possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | 1-(5-Benzyl...) | 0.67 | PC-3 Prostate Cancer |
| 0.80 | HCT116 Colon Cancer | ||
| 0.87 | ACHN Renal Cancer | ||
| Antimicrobial | Various | Varies | Bacterial & Fungal Strains |
| Anti-inflammatory | Various | Varies | In vitro Models |
| Neuroprotective | Various | Varies | Neurodegenerative Models |
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea and related compounds from the evidence:
Structural and Functional Analysis
Substituent Effects on Lipophilicity: The target compound’s 2-ethoxyphenyl group confers higher lipophilicity compared to 2-hydroxyphenyl in Compound 19 , which may improve blood-brain barrier penetration. In contrast, the perfluoroethoxyphenyl group in Molecule A101 introduces extreme hydrophobicity and metabolic inertness.
Heterocyclic Core Variations: The 1,3,4-oxadiazole ring in the target compound is structurally distinct from the 1,3-oxazine in Compound 21a and the thiazolidinone in Molecule A101 . Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, whereas thiazolidinones may exhibit conformational flexibility for target engagement.
Biological Relevance: Compound 19 demonstrated high purity (99.7%), suggesting reliability in pharmacological studies, though its hydroxyl group may limit bioavailability.
Biological Activity
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can be represented as follows:
This compound features a benzyl group attached to the oxadiazole ring and an ethoxy-substituted phenyl urea group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Case Study:
In vitro studies demonstrated that 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea exhibited cytotoxic effects against HeLa cells with an IC50 value comparable to known anticancer agents. Flow cytometry analysis suggested that this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea | HeLa | 0.95 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | VEGFR inhibition |
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. Research has shown that compounds containing the oxadiazole ring possess antibacterial and antifungal activities.
Findings:
A study highlighted the effectiveness of related oxadiazole compounds against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The compound's structural features contribute to its interaction with microbial targets.
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antifungal | Candida albicans | 16 µg/mL |
Mechanistic Insights
The biological activity of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
- Cell Cycle Arrest: The compound has shown potential in arresting the cell cycle at specific phases, leading to increased cell death.
Q & A
Q. What are the optimal synthetic routes for 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling an isocyanate with an amine under controlled conditions. For urea derivatives like this compound, a common approach is reacting 2-ethoxyphenyl isocyanate with 5-benzyl-1,3,4-oxadiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents enhance reactivity but may require higher temperatures.
- Reagent stoichiometry : Excess isocyanate (1.2–1.5 equiv) ensures complete amine conversion.
- Reaction time : Extended reflux (12–24 hrs) improves yield but risks decomposition.
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility, moderate reactivity |
| Base | Triethylamine | Effective HCl scavenger |
| Temperature | Reflux (~40°C) | Balances reaction rate and stability |
Q. How can researchers validate the structural integrity and purity of this compound?
Answer: Multi-spectral analysis is critical:
- 1H/13C NMR : Confirm substituent positions and urea linkage. For example, the ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.4 ppm and an ethoxy triplet at δ 1.3–1.5 ppm .
- HRMS (ESI) : Verify molecular ion [M+H]+ with <2 ppm error (e.g., theoretical vs. observed m/z for C18H17N4O3: 337.1294 vs. 337.1298) .
- Melting Point (MP) : A sharp MP range (e.g., 160–165°C) indicates purity .
Note : Cross-validate with HPLC (>95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical).
Advanced Questions
Q. How do structural modifications to the benzyl or ethoxyphenyl groups affect biological activity?
Answer: Structure-Activity Relationship (SAR) studies reveal:
- Benzyl substituents : Electron-withdrawing groups (e.g., Cl, CF3) on the benzyl ring enhance receptor binding affinity but may reduce solubility. For example, 5-(4-Cl-benzyl) analogs showed 3x higher CB1 receptor affinity in related compounds .
- Ethoxyphenyl modifications : Replacing the ethoxy group with bulkier substituents (e.g., t-butyl) can improve metabolic stability but may sterically hinder target interactions .
Q. Methodology :
Synthesize analogs with systematic substitutions.
Evaluate bioactivity (e.g., IC50 in receptor binding assays).
Use computational docking (e.g., AutoDock Vina) to predict binding modes .
Q. How can researchers address discrepancies in spectral data during characterization?
Answer: Common discrepancies and solutions :
- Split NMR peaks : May indicate rotamers from restricted urea bond rotation. Use variable-temperature NMR to coalesce signals .
- Unexpected HRMS adducts : Sodium or potassium adducts ([M+Na]+/[M+K]+) are common; use softer ionization (e.g., ESI) and confirm with isotopic patterns .
- Low-resolution MS ambiguity : Supplement with IR spectroscopy to confirm carbonyl (urea C=O stretch at ~1680 cm⁻¹) .
Case Study : A 1H NMR singlet for the oxadiazole proton (δ 8.1 ppm) conflicting with calculated shifts suggests residual solvent peaks. Re-purify via column chromatography (silica gel, EtOAc/hexane) .
Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity?
Answer: Target-specific assays :
Q. Protocol :
Incubate compound with target cells/receptors.
Quantify activity via fluorescence, radioactivity, or cell viability.
Normalize data to controls (DMSO vehicle) and validate with positive controls (e.g., known inhibitors).
Q. How can computational modeling guide the design of analogs with improved properties?
Answer: Steps for molecular modeling :
Docking : Use Schrödinger Suite or MOE to predict binding poses in target proteins (e.g., CB1 receptor).
QSAR : Train models on existing bioactivity data to predict logP, solubility, and IC50.
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
Example : Oxadiazole derivatives with tert-butyl groups showed enhanced hydrophobic interactions in CB1 receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
